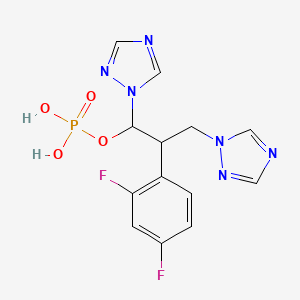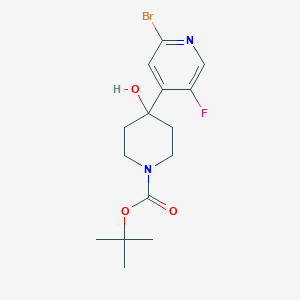![molecular formula C21H15N5O6 B14063662 Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]- CAS No. 126192-88-9](/img/structure/B14063662.png)
Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- is a complex organic compound characterized by the presence of multiple nitrophenyl groups attached to a methanediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- typically involves the reaction of methanediamine with 2-nitrobenzaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the aldehyde groups of 2-nitrobenzaldehyde react with the amine groups of methanediamine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as dyes, pigments, and coatings.
Mecanismo De Acción
The mechanism of action of Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.
Comparación Con Compuestos Similares
Similar Compounds
Methanediamine: The simplest diamine with the chemical formula CH2(NH2)2.
N-methyl-1-(2-nitrophenyl)methanediamine: A related compound with a single nitrophenyl group.
Ethylenediamine: A diamine with two ethylene groups, commonly used in the synthesis of chelating agents.
Uniqueness
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- is unique due to the presence of multiple nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
126192-88-9 |
|---|---|
Fórmula molecular |
C21H15N5O6 |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-N-[(2-nitrophenyl)-[(2-nitrophenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C21H15N5O6/c27-24(28)18-10-4-1-7-15(18)13-22-21(17-9-3-6-12-20(17)26(31)32)23-14-16-8-2-5-11-19(16)25(29)30/h1-14,21H |
Clave InChI |
UFKZLUSJYMJIFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC(C2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
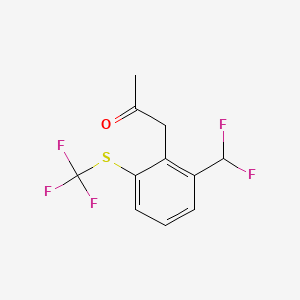
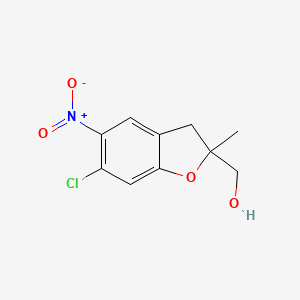



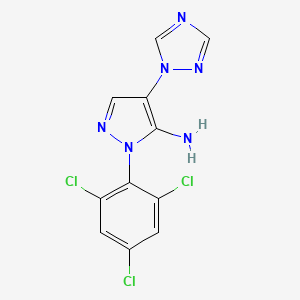

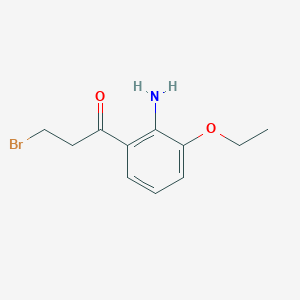
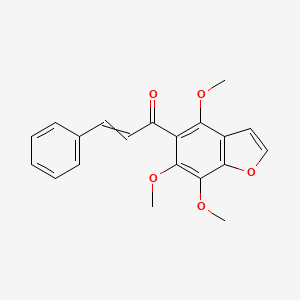

![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)
